REACTION_CXSMILES
|
I[C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:9][C:10]1[N:11]=[CH:12][NH:13][CH:14]=1.C([O-])([O-])=O.[Cs+].[Cs+]>[Cu]I.CN(C=O)C>[CH3:9][C:10]1[N:11]=[CH:12][N:13]([C:2]2[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)[CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
Cs2CO3
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
CuI
|
Quantity
|
0.31 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
before being heated up to 110° C. for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The reaction was diluted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the salt was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluted with 10% methanol in ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C=1C=CC(=NC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |